N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-3-31-22-11-7-5-9-20(22)26-23(27)18-14-17(12-13-19(18)24)32(28,29)25-15-16-8-4-6-10-21(16)30-2/h4-14,25H,3,15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBZZGLFKMSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions One common approach is the nucleophilic aromatic substitution reaction, where a fluoro-substituted benzamide is reacted with an ethoxyphenyl derivative under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Sulfamoylbenzamide Derivatives with Varied Substituents
Several analogs share the sulfamoylbenzamide core but differ in substituents, impacting physicochemical properties and bioactivity:
Key Observations :
Sulfamoylbenzamides with Heterocyclic Modifications
Compounds incorporating heterocycles exhibit distinct pharmacological profiles:
Comparison with Target Compound :
Kinase-Targeting Sulfamoylbenzamides
PI3Kα inhibitors with sulfamoylbenzamide-like structures demonstrate the scaffold’s versatility:
Key Differences :
- The target compound’s [(2-methoxyphenyl)methyl]sulfamoyl group may favor interactions with hydrophobic kinase pockets, similar to 5a’s thiadiazole moiety .
- PI3Kα inhibitors often require basic nitrogen or hydrogen-bond acceptors, absent in the target compound, suggesting divergent target selectivity .
Antiparasitic and Antiviral Sulfamoylbenzamides
Nitazoxanide, a nitro-thiazole benzamide, highlights structural parallels:
| Compound Name | Core Structure | Activity | Reference |
|---|---|---|---|
| Nitazoxanide | Nitro-thiazole benzamide | Broad-spectrum antiparasitic |
Comparison :
Biological Activity
N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes relevant data, and discusses findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 427.4 g/mol. Its structure includes a sulfonamide moiety, which is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus. The introduction of fluorine atoms in the phenyl ring has been correlated with enhanced antibacterial activity due to increased lipophilicity and improved membrane penetration.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µM) |
|---|---|---|
| MA-1156 | 15 | 16 |
| MA-1115 | 16 | 32 |
| MA-1113 | 14 | 128 |
The data indicates that the compound MA-1156 exhibits the highest antimicrobial activity, suggesting that structural modifications can significantly impact efficacy.
Anticancer Activity
The sulfonamide group in this compound may also contribute to its anticancer properties. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A study conducted on human breast cancer cells indicated that the compound could reduce cell viability by over 50% at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. The presence of fluorine atoms and the sulfonamide group are critical for enhancing both antimicrobial and anticancer activities. Modifications to the phenyl rings can lead to variations in potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased membrane permeability |
| Sulfonamide group | Enhanced enzyme inhibition |
| Methoxy group | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
